molecular formula C17H14N2 B11800438 6-Methyl-3,4-diphenylpyridazine CAS No. 13340-82-4

6-Methyl-3,4-diphenylpyridazine

Cat. No.: B11800438
CAS No.: 13340-82-4
M. Wt: 246.31 g/mol
InChI Key: RRQBBOGLPGLHMY-UHFFFAOYSA-N
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Description

6-Methyl-3,4-diphenylpyridazine is a heterocyclic compound with the molecular formula C17H14N2 It belongs to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3,4-diphenylpyridazine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with diketones or ketoesters. For instance, the reaction of 1,4-diketones with hydrazine hydrate under reflux conditions can yield the desired pyridazine derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-3,4-diphenylpyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed:

    Oxidation: Formation of pyridazine N-oxides.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Formation of halogenated or nitrated pyridazine derivatives.

Scientific Research Applications

6-Methyl-3,4-diphenylpyridazine has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 6-Methyl-3,4-diphenylpyridazine is primarily based on its interaction with specific molecular targets. For instance, it can inhibit enzymes or receptors involved in various biological pathways. The exact molecular targets and pathways can vary depending on the specific application, such as enzyme inhibition in antimicrobial activity or receptor modulation in anti-inflammatory effects .

Comparison with Similar Compounds

    3,4-Diphenylpyridazine: Lacks the methyl group at the 6-position.

    6-Methyl-3,4-diphenylpyridazinone: Contains a carbonyl group at the 2-position instead of a hydrogen.

Uniqueness: 6-Methyl-3,4-diphenylpyridazine is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

13340-82-4

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

6-methyl-3,4-diphenylpyridazine

InChI

InChI=1S/C17H14N2/c1-13-12-16(14-8-4-2-5-9-14)17(19-18-13)15-10-6-3-7-11-15/h2-12H,1H3

InChI Key

RRQBBOGLPGLHMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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